Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-
Brand Name: Vulcanchem
CAS No.: 821777-06-4
VCID: VC16826698
InChI: InChI=1S/C13H15ClN2/c1-4-16(9-10(2)3)12-6-5-11(8-15)13(14)7-12/h5-7H,2,4,9H2,1,3H3
SMILES:
Molecular Formula: C13H15ClN2
Molecular Weight: 234.72 g/mol

Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-

CAS No.: 821777-06-4

Cat. No.: VC16826698

Molecular Formula: C13H15ClN2

Molecular Weight: 234.72 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- - 821777-06-4

Specification

CAS No. 821777-06-4
Molecular Formula C13H15ClN2
Molecular Weight 234.72 g/mol
IUPAC Name 2-chloro-4-[ethyl(2-methylprop-2-enyl)amino]benzonitrile
Standard InChI InChI=1S/C13H15ClN2/c1-4-16(9-10(2)3)12-6-5-11(8-15)13(14)7-12/h5-7H,2,4,9H2,1,3H3
Standard InChI Key USXYPRWSALDBLL-UHFFFAOYSA-N
Canonical SMILES CCN(CC(=C)C)C1=CC(=C(C=C1)C#N)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- features a benzene ring substituted at the 2-position with a chlorine atom and at the 4-position with an ethyl(2-methyl-2-propenyl)amino group. The nitrile (-CN) group at the 1-position confers polarity and reactivity, enabling participation in nucleophilic addition and cyclization reactions. The chloro substituent enhances electrophilic aromatic substitution potential, while the branched amino group contributes to steric effects and hydrogen-bonding capabilities.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₅ClN₂
Molecular Weight234.72 g/mol
CAS Registry Number821777-06-4
Core Functional GroupsNitrile (-CN), Chloro (-Cl), Tertiary Amine
Research StatusExperimental use only

Comparative Analysis with Parent Benzonitrile

While benzonitrile (C₆H₅CN) serves as the foundational structure, the addition of chloro and ethyl(2-methyl-2-propenyl)amino groups in this derivative markedly alters its properties. For instance, benzonitrile has a boiling point of 190–191°C , but the bulky substituents in the derivative likely increase its boiling point due to enhanced molecular weight and intermolecular forces. Similarly, the chloro group may reduce solubility in polar solvents compared to unsubstituted benzonitrile .

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis of this compound typically begins with benzaldehyde derivatives undergoing condensation with hydroxylamine hydrochloride to form intermediate oximes, followed by dehydration to nitriles. Subsequent alkylation introduces the ethyl(2-methyl-2-propenyl)amino group. Key reagents include:

  • Hydroxylamine hydrochloride for oxime formation.

  • Alkylating agents (e.g., 2-chloroethyl-2-methylpropene) for amine functionalization.

  • Aprotic solvents (e.g., dimethylformamide) to facilitate nucleophilic substitution.

Industrial Production via Ammoxidation

Industrial routes may adapt the ammoxidation process used for benzonitrile synthesis , where toluene derivatives react with ammonia and oxygen at 400–450°C. For this derivative, pre-functionalized toluene analogs (e.g., 2-chloro-4-aminotoluene) could serve as substrates, with the amine group undergoing alkylation post-ammoxidation. This method offers scalability but requires precise temperature control to prevent decomposition .

Table 2: Synthesis Conditions and Yields

ParameterLaboratory MethodIndustrial Ammoxidation
Temperature80–120°C400–450°C
CatalystNot requiredVanadium-based catalysts
Yield60–75%85–90% (theoretical)
Key ChallengePurificationSide-product management

Biological Activities

Toxicity Profile

Chemical Reactivity and Stability

Functional Group Transformations

  • Nitrile Hydrolysis: Under acidic or basic conditions, the -CN group converts to carboxylic acids or amides, respectively.

  • Chloro Substitution: The chloro group undergoes nucleophilic aromatic substitution with amines or alkoxides.

  • Amine Alkylation: The ethyl(2-methyl-2-propenyl)amino group can further react with acylating agents.

Stability Considerations

The compound is stable under inert atmospheres but sensitive to:

  • Moisture: Hydrolysis of the nitrile group occurs in aqueous acidic/basic conditions.

  • Light: Photooxidation may degrade the propenyl moiety.
    Storage recommendations include amber glass containers at 2–8°C under nitrogen.

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